Mcpa-13C8

Description

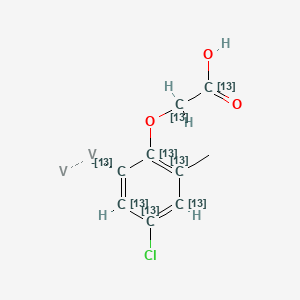

MCPA-13C8 (2-methyl-4-chlorophenoxyacetic acid-13C8) is a stable isotope-labeled analog of the herbicide MCPA. Its synthesis involves the incorporation of eight carbon-13 (13C) atoms into the aromatic ring and side chain, enabling precise tracking in environmental, metabolic, and analytical studies . The compound is primarily utilized as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where its isotopic purity (>99% 13C) minimizes interference from natural abundance isotopes, enhancing analytical accuracy .

This compound is synthesized via a multi-step route starting from 13C-labeled precursors, such as benzene-13C6, followed by chlorination and methylation. Critical characterization methods include high-resolution NMR (1H, 13C) and high-resolution mass spectrometry (HRMS), which confirm structural integrity and isotopic enrichment . Its applications span environmental monitoring (e.g., tracking herbicide degradation) and biomedical research (e.g., studying plant auxin pathways) .

Properties

Molecular Formula |

C9H8ClO3V2- |

|---|---|

Molecular Weight |

309.43 g/mol |

IUPAC Name |

2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid;bis(vanadium) |

InChI |

InChI=1S/C9H8ClO3.2V/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2,4H,5H2,1H3,(H,11,12);;/q-1;;/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |

InChI Key |

ULWAQALQHMHWQT-VRQKCQHYSA-N |

Isomeric SMILES |

C[13C]1=[13C]([13C-]=[13CH][13C](=[13CH]1)Cl)O[13CH2][13C](=O)O.[V].[V] |

Canonical SMILES |

CC1=C([C-]=CC(=C1)Cl)OCC(=O)O.[V].[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcpa-13C8 involves the incorporation of carbon-13 isotopes into the molecular structure of 4-Chloro-2-Methylphenoxyacetic acid. The general synthetic route includes the chlorination of 2-methylphenol followed by the reaction with chloroacetic acid under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity of the final product. The production is carried out under stringent quality control measures to maintain the isotopic enrichment and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Mcpa-13C8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, and substituted phenoxyacetic acids .

Scientific Research Applications

Mcpa-13C8 is extensively used in scientific research, including:

Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace the incorporation and transformation of phenoxyacetic acids in biological systems.

Medicine: It aids in the development of pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.

Mechanism of Action

Mcpa-13C8, like its parent compound MCPA, functions as a herbicide by mimicking the action of natural plant hormones called auxins. It interferes with protein synthesis, cell division, and growth in plants, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. The molecular targets include the meristematic tissues where active growth occurs .

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Labeled MCPA

MCPA (non-labeled) shares the same chemical structure as MCPA-13C8 but lacks isotopic labeling. Key differences include:

- Analytical Utility: this compound serves as an internal standard in MS/NMR due to its distinct isotopic signature, while non-labeled MCPA is used for biological activity studies .

- Detection Sensitivity: In LC-MS/MS, this compound improves quantification accuracy by correcting matrix effects, whereas non-labeled MCPA may suffer from signal suppression in complex samples .

Table 1: Key Properties of this compound vs. MCPA

| Property | This compound | MCPA |

|---|---|---|

| Molecular Formula | C₆Cl13C₂H₈O₃ | C₉H₉ClO₃ |

| Molecular Weight | 234.6 g/mol | 200.6 g/mol |

| Isotopic Purity | >99% 13C | Natural abundance (1.1% 13C) |

| Primary Application | Analytical internal standard | Herbicidal activity |

Comparison with 2,4-D-13C6

2,4-D-13C6 (2,4-dichlorophenoxyacetic acid-13C6) is another 13C-labeled herbicide. Differences include:

- Structural Features : this compound has a methyl group and one chlorine atom, whereas 2,4-D-13C6 has two chlorine atoms on the aromatic ring.

- Degradation Pathways : this compound degrades via side-chain oxidation, while 2,4-D-13C6 undergoes ring cleavage, affecting their environmental persistence .

Table 2: Analytical Data Comparison

| Parameter | This compound | 2,4-D-13C6 |

|---|---|---|

| 13C NMR Shift (Aromatic) | 125.4 ppm (C-2) | 128.1 ppm (C-2,6) |

| HRMS (m/z) | 235.0321 [M+H]+ | 221.0158 [M+H]+ |

| Detection Limit (LC-MS) | 0.1 ppb | 0.2 ppb |

Comparison with Dicamba-13C6

Dicamba-13C6 (3,6-dichloro-2-methoxybenzoic acid-13C6) is a 13C-labeled benzoic acid herbicide. Contrasts include:

- Mode of Action : Dicamba-13C6 targets broadleaf weeds via auxin mimicry, while this compound acts as a synthetic auxin .

- Synthesis Complexity : Dicamba-13C6 requires 13C-labeling of the methoxy group, which introduces synthetic challenges absent in this compound production .

Table 3: Functional and Environmental Profiles

| Property | This compound | Dicamba-13C6 |

|---|---|---|

| Half-life in Soil | 10–14 days | 7–10 days |

| Water Solubility | 825 mg/L | 4500 mg/L |

| Primary Research Use | Degradation tracking | Metabolic flux analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.